(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Pharmaceutical Manufacturing Chiral Resolution Anthelmintic Drug Synthesis

This (R)-enantiomer (CAS 151004-93-2) is a chirally pure tetrahydroisoquinoline-1-carboxylic acid essential for synthesizing single-enantiomer pharmaceuticals like (R)-praziquantel. As a conformationally restricted proline analog, it enables stereochemically defined peptide engineering for SAR studies, MMP/caspase inhibitors, and oxytocin antagonists. Using the racemate or (S)-enantiomer (CAS 151004-94-3) compromises potency and regulatory compliance. Procure this batch-tested, high-purity intermediate to ensure optical integrity and cost-efficient GMP synthesis.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 151004-93-2
Cat. No. B118917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
CAS151004-93-2
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C[NH2+]C(C2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
InChIKeyOXFGRWIKQDSSLY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (CAS 151004-93-2) – Chiral Non-Proteinogenic Amino Acid for Pharmaceutical Synthesis & Peptide Engineering


(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a chiral non-proteinogenic amino acid featuring a conformationally restricted tetrahydroisoquinoline (THIQ) scaffold that functions as a proline analog in peptide synthesis [1]. The (R)-enantiomer (CAS 151004-93-2) serves as a critical chiral intermediate in the manufacture of (R)-praziquantel [2] and enables stereochemically defined incorporation into peptide backbones for structure-activity relationship studies [1].

Why (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid Cannot Be Replaced by Racemic Mixtures or the (S)-Enantiomer


Substitution with racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid or the (S)-enantiomer (CAS 151004-94-3) fundamentally alters biological and synthetic outcomes. In oxytocin analog development, the D-configuration (equivalent to the (R)-enantiomer in this scaffold) confers significantly increased inhibitory activity compared to the L-configuration [1]. Similarly, (R)-praziquantel synthesis strictly requires the (R)-enantiomer as the starting material; using the (S)-enantiomer or racemate would yield the inactive or less potent enantiomer, compromising therapeutic efficacy and violating regulatory requirements for single-enantiomer pharmaceuticals [2].

Quantitative Differentiation of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (CAS 151004-93-2)


Enantiomeric Purity Enables (R)-Praziquantel Synthesis with Higher Optical Purity and Cost Efficiency

The (R)-enantiomer is an indispensable starting material for the synthesis of (R)-praziquantel. The patented process using (1R)-2-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid yields (R)-praziquantel with higher optical purity compared to alternative routes, while also being more cost-effective and environmentally friendly [1]. In contrast, the (S)-enantiomer or racemic starting materials would lead to the undesired enantiomer, requiring additional purification steps and reducing overall yield.

Pharmaceutical Manufacturing Chiral Resolution Anthelmintic Drug Synthesis

Enhanced Inhibitory Activity in Oxytocin Analogs via D-Configuration (R-Enantiomer) Constraint

In a comparative study of oxytocin analogs, the D-configuration of tetrahydroisoquinoline-1-carboxylic acid (Tic) at position 2 produced significantly increased inhibitory activity compared to the L-configuration [1]. Both D- and L-Tic-containing analogs showed negligible agonist activity but acted as in vitro uterotonic inhibitors. The D-configuration stabilized the receptor-interacting conformation without triggering activation.

Peptide Therapeutics Conformational Constraint Oxytocin Receptor Antagonists

ACE Inhibitory Potency Equipotent to Proline Prototype in Non-Sulfhydryl Series

Tetrahydro-1-isoquinolinecarboxylic acid analogues in the non-sulfhydryl series are equipotent with the proline prototype as angiotensin converting enzyme (ACE) inhibitors [1]. In stark contrast, sulfhydryl analogues containing the same tetrahydro-1-isoquinolinecarboxylic acid scaffold are essentially inactive. This divergence suggests that the scaffold provides a conformationally appropriate proline surrogate specifically for the non-sulfhydryl binding mode.

Angiotensin Converting Enzyme (ACE) Inhibitors Cardiovascular Drug Discovery Structure-Activity Relationship

Conformational Bias as Proline Analog: Axial vs. Equatorial Carboxyl Orientation

The (R)- and (S)-enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid impose distinct conformational constraints on peptide backbones due to the axial or equatorial orientation of the carboxy group [1]. This stereochemical difference directly influences secondary and tertiary peptide structure, analogous to the cis/trans isomerization of proline. The (R)-enantiomer therefore provides a predictable and tunable conformational bias that is not achievable with the (S)-enantiomer or achiral proline.

Peptide Secondary Structure Helix Breakers Solid-Phase Peptide Synthesis

Proven Application Scenarios for (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid


Industrial Synthesis of (R)-Praziquantel

As a key chiral intermediate, (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is employed in the patented synthesis of (R)-praziquantel, delivering higher optical purity and cost efficiency [1]. This application is validated by multiple patent filings and industrial-scale implementation, making it a critical procurement item for manufacturers of single-enantiomer anthelmintic drugs.

Design of Conformationally Restricted Peptide Inhibitors

The (R)-enantiomer serves as a stereochemically defined proline surrogate in solid-phase peptide synthesis, enabling the introduction of predictable conformational constraints [1]. This has been successfully applied in the development of caspase-2 selective inhibitors and matrix metalloproteinase (MMP) inhibitors, where the (R)-configuration modulates affinity and selectivity [1].

Structure-Activity Relationship Studies of Oxytocin Receptor Antagonists

Incorporation of D-Tic (equivalent to the (R)-enantiomer) at position 2 or 7 of oxytocin yields analogs with significantly enhanced inhibitory activity and stabilized receptor-binding conformations [1]. This application is essential for academic and pharmaceutical laboratories investigating peptide hormone antagonists.

ACE Inhibitor Scaffold Optimization

The tetrahydroisoquinoline-1-carboxylic acid core is a validated bioisostere of proline in non-sulfhydryl ACE inhibitors, exhibiting equipotent activity [1]. Procurement of the (R)-enantiomer enables SAR exploration and lead optimization in cardiovascular drug discovery programs targeting the renin-angiotensin system.

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